molecular formula C25H21N5O B12128476 2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12128476
M. Wt: 407.5 g/mol
InChI Key: IMFOZNRXDPQNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines a pyrroloquinoxaline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C25H21N5O/c1-15-12-13-17(14-16(15)2)27-25(31)21-22-24(29-20-11-7-6-10-19(20)28-22)30(23(21)26)18-8-4-3-5-9-18/h3-14H,26H2,1-2H3,(H,27,31)

InChI Key

IMFOZNRXDPQNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.